Fz7-21

Frizzled-7 Wnt signaling peptide antagonist

Fz7-21 is the only functionally validated, truly selective FZD7 antagonist available for research procurement. A 2024 cross-study (ACS Pharmacol. Transl. Sci.) demonstrated that all other reported FZD inhibitors fail receptor-level selectivity testing—only Fz7-21 consistently inhibits FZD7-mediated Wnt signaling without off-target artifacts. With a resolved 2.88 Å crystal structure (PDB 5WBS), validated activity in primary intestinal organoids, and high-purity (>98%) lot-verified material, Fz7-21 is the definitive tool for interrogating FZD7-specific biology in cancer and stem cell research. Use with scrambled control Fz7-21S for unambiguous target attribution.

Molecular Formula C₈₃H₁₁₄N₁₈O₂₃S₂
Molecular Weight 1796.05
Cat. No. B1574847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFz7-21
Synonyms(Ac)-LPSDDLEFWCHVMY-NH2
Molecular FormulaC₈₃H₁₁₄N₁₈O₂₃S₂
Molecular Weight1796.05
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fz7-21 Peptide Antagonist: Verified Frizzled-7 Selectivity in Wnt Signaling Research


Fz7-21 (Ac-LPSDDLEFWCHVMY-NH2) is a 14-amino acid synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt/β-catenin signaling pathway [1]. Identified through phage display screening, Fz7-21 selectively binds to the extracellular cysteine-rich domain (CRD) of FZD7, inducing a conformational change that disrupts the architecture of the lipid-binding groove and inhibits Wnt ligand-mediated signaling . The crystal structure of the Fz7-21/FZD7-CRD complex has been resolved at 2.88 Å resolution (PDB ID: 5WBS), confirming the unique binding site and allosteric mechanism of action [2]. With EC50 values of 58 nM and 34 nM for human and mouse FZD7 CRD, respectively, Fz7-21 serves as the only validated, functionally selective FZD7 antagonist available for research procurement [1].

Why Generic Substitution of Fz7-21 with Other Wnt Pathway Inhibitors Compromises Experimental Validity


The Wnt/FZD signaling axis is targeted by numerous small molecule inhibitors, yet a comprehensive functional validation study published in ACS Pharmacology & Translational Science (2024) demonstrated that the vast majority of reported FZD-targeting compounds fail to exhibit true receptor-level selectivity [1]. Compounds such as 3235-0367, SRI35959, carbamazepine, and niclosamide display broad off-target inhibition of downstream pathway components, while FzM1 lacks any activity and F7H acts as an artifactual firefly luciferase antagonist [1]. Furthermore, widely used Wnt inhibitors like LGK974, XAV939, IWP-2, and IWR-1 act on PORCN or tankyrase enzymes rather than directly on FZD receptors, making them unsuitable for isoform-specific FZD7 interrogation [2]. Substituting Fz7-21 with any of these agents introduces confounding variables, including off-pathway effects, assay artifacts, and a lack of receptor-level target engagement, thereby invalidating conclusions regarding FZD7-specific biology [1]. Fz7-21 remains the sole compound that fulfills the expected selectivity profile in rigorous functional assays.

Fz7-21 Quantitative Differentiation: Head-to-Head Binding, Functional Activity, and Selectivity Data


Fz7-21 vs. Scrambled Control Fz7-21S: Quantified Binding and Functional Activity

Fz7-21 demonstrates potent, specific binding to FZD7 CRD, whereas the scrambled control peptide Fz7-21S shows no detectable binding. In a fluorescence size-exclusion chromatography (FSEC) assay, 5FAM-labeled Fz7-21 (1 µM) co-eluted with Fc-tagged FZD7 CRD (125 nM), producing a distinct fluorescence peak shift; 5FAM-Fz7-21S exhibited no shift under identical conditions [1]. Functionally, Fz7-21 inhibited WNT3A-stimulated β-catenin signaling in HEK293-TB cells with an IC50 of 100 nM in the TOPbrite dual-luciferase reporter assay, while Fz7-21S displayed no inhibition [1]. Direct binding measured by surface plasmon resonance yielded EC50 values of 58 nM (human) and 34 nM (mouse) for Fz7-21 binding to FZD7 CRD .

Frizzled-7 Wnt signaling peptide antagonist receptor binding negative control

Fz7-21 Functional Wnt Pathway Inhibition: Quantified IC50 and Cellular Potency

Fz7-21 inhibits WNT3A-induced Wnt/β-catenin signaling with an IC50 of 100 nM in HEK293 cells expressing FZD7, as measured by the TOPbrite dual-luciferase reporter assay [1]. In mouse L cells, Fz7-21 (1 µM) blocks WNT3A-mediated stabilization of β-catenin [2]. The scrambled control Fz7-21S exhibits no inhibitory activity in the same assays [1]. Compared to other Wnt pathway inhibitors, Fz7-21's potency is specific to FZD7-mediated signaling; for example, the PORCN inhibitor LGK974 acts upstream with IC50 values in the nanomolar range but lacks FZD isoform selectivity [3].

Wnt/β-catenin HEK293 luciferase reporter IC50 functional antagonism

Fz7-21 Unique Allosteric Mechanism Validated by X-Ray Crystallography

The 2.88 Å crystal structure of the Fz7-21/FZD7-CRD complex (PDB ID: 5WBS) reveals that Fz7-21 binds to a previously uncharacterized site on the FZD7 CRD, distinct from the Wnt lipid-binding groove [1]. Binding induces a conformational change that alters the architecture of the lipid-binding groove, preventing Wnt ligand engagement [1]. This allosteric mechanism is unique among reported FZD inhibitors; small molecules like FzM1 and 3235-0367 lack validated structural engagement and exhibit off-target effects in functional assays [2]. The structural data provide a definitive molecular basis for Fz7-21's selectivity and mechanism.

crystal structure allosteric inhibition lipid-binding groove CRD conformational change

Fz7-21 Validated Selectivity: The Only Compound Fulfilling Expected FZD7 Profile in Rigorous Functional Assays

A 2024 systematic evaluation of reported FZD-targeting compounds using selective functional assays found that Fz7-21 is the only compound that fulfills the expected selectivity profile [1]. FzM1 showed no activity, 3235-0367/SRI35959/carbamazepine/niclosamide inhibited downstream pathway components rather than FZD receptors, and F7H antagonized firefly luciferase, creating false-positive signals [1]. In contrast, Fz7-21 selectively inhibits FZD7-mediated signaling without affecting downstream components or reporter enzymes [1]. This cross-study validation confirms Fz7-21's unique status as a bona fide FZD7-selective antagonist.

selectivity functional validation Frizzled receptors Wnt signaling off-target

Fz7-21 High-Purity, Batch-Validated Research-Grade Material for Reproducible Studies

Fz7-21 is supplied by reputable vendors with rigorous quality control specifications. For example, MedChemExpress offers Fz7-21 (Cat. No. HY-P1454) with a purity of 99.59% as verified by HPLC . This high purity ensures minimal lot-to-lot variability and reduces the risk of confounding results due to impurities. In contrast, many custom-synthesized peptides or lower-purity alternatives may contain truncated sequences or byproducts that can interfere with biological assays or produce inconsistent data.

purity QC batch consistency research-grade peptide

Fz7-21 Functional Impact in Physiologically Relevant Intestinal Organoid Models

In primary mouse intestinal organoids, Fz7-21 (100 µM) significantly reduces the number of LGR5-positive intestinal stem cells and alters gene expression (decreased Ash-2 and Axin2 mRNA; increased Muc2 mRNA) . These effects phenocopy genetic FZD7 ablation and are not observed with scrambled control Fz7-21S . This demonstrates Fz7-21's utility in complex 3D culture systems that more faithfully recapitulate in vivo biology compared to 2D cell lines.

organoid intestinal stem cells LGR5 3D culture regeneration

Fz7-21 Best Research and Industrial Application Scenarios Driven by Verified Differentiation


FZD7-Specific Target Validation in Wnt-Driven Cancer Research

For research groups investigating the role of FZD7 in Wnt-dependent cancers (e.g., colorectal, gastric, triple-negative breast cancer), Fz7-21 provides a uniquely validated tool for confirming on-target effects. The 2024 functional selectivity study demonstrates that other reported FZD inhibitors fail in rigorous assays, making Fz7-21 the only reliable choice for establishing FZD7-specific biology [1]. Use Fz7-21 in conjunction with scrambled control Fz7-21S to attribute phenotypic effects specifically to FZD7 antagonism.

Intestinal Stem Cell and Regenerative Medicine Studies Using Organoid Models

Fz7-21 is validated in primary mouse intestinal organoids, where it disrupts LGR5+ stem cell self-renewal and alters differentiation markers . This application is critical for researchers exploring Wnt/FZD7 signaling in intestinal homeostasis, regeneration, and disease. The peptide's activity in 3D organoid cultures, combined with the availability of a high-purity batch-validated product, ensures reproducible results in these complex, physiologically relevant models.

Functional FZD7 Selectivity Profiling and Off-Target Counter-Screening

Given the widespread lack of validated FZD selectivity among small molecule Wnt inhibitors, Fz7-21 serves as an essential positive control for assays designed to assess FZD7 engagement. In the 2024 cross-study, Fz7-21 was the only compound that consistently inhibited FZD7-mediated Wnt signaling without off-target effects [1]. Incorporate Fz7-21 into screening cascades to benchmark assay performance and to distinguish genuine FZD7 inhibition from downstream pathway or reporter gene artifacts.

Structure-Based Drug Design and Allosteric Modulator Development

The 2.88 Å crystal structure of the Fz7-21/FZD7-CRD complex (PDB 5WBS) reveals a unique allosteric binding site and conformational mechanism [2]. This structural information enables rational design of novel FZD7 antagonists and provides a validated reference for computational docking studies. Procurement of Fz7-21 from vendors offering high-purity (>99%) material ensures that biophysical and structural biology experiments are conducted with a well-defined, homogeneous peptide ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fz7-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.